2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanethioamide
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Overview
Description
2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanethioamide is a complex organic compound featuring a boronic ester group and a thiocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanethioamide typically involves multi-step organic reactions. One common approach is the reaction of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene with ethanethioamide under specific conditions, such as the presence of a palladium catalyst and a suitable solvent like toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanethioamide can undergo various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The boronic ester group can be reduced to form boronic acids.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Using nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Sulfoxides or sulfones from oxidation reactions.
Boronic acids from reduction reactions.
Various substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanethioamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which 2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanethioamide exerts its effects involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with biological targets, such as enzymes or receptors, leading to modulation of their activity. The thiocarbonyl group can also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
1-Methylpyrazole-4-boronic acid pinacol ester
Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
Uniqueness: 2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanethioamide is unique due to its combination of boronic ester and thiocarbonyl groups, which allows for diverse chemical reactivity and potential applications. This combination is not commonly found in other similar compounds, making it a valuable tool in organic synthesis and research.
Properties
IUPAC Name |
2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO2S/c1-13(2)14(3,4)18-15(17-13)11-8-6-5-7-10(11)9-12(16)19/h5-8H,9H2,1-4H3,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSZXIQJNKRWRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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